N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
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Overview
Description
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a complex organic compound that features a pyrrolidine ring substituted with a cyanopyridine moiety and a methanesulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s worth noting that compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of a complex with the target molecule .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways, often leading to changes in cellular function .
Pharmacokinetics
Similar compounds have been found to have a variety of adme properties, which can significantly impact their bioavailability .
Result of Action
Compounds with similar structures have been found to have a variety of effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the cyanopyridine group and the methanesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing waste. Industrial methods also emphasize the use of environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
- N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)11-5-6-16(9-11)12-4-3-10(7-13)8-14-12/h3-4,8,11H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMRVUCLCQPPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=C(C=C2)C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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